![molecular formula C7H13NO5 B14321992 5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid CAS No. 112013-31-7](/img/structure/B14321992.png)
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a carboxymethyl group attached to an amino group, which is further connected to a hydroxypentanoic acid backbone. Its structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid typically involves the reaction of a suitable amino acid precursor with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the amino acid attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the carboxymethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboxymethyl chitosan: A derivative of chitosan with similar carboxymethyl functional groups.
Carbocisteine: A mucolytic agent with a carboxymethyl group attached to a cysteine backbone.
Uniqueness
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
112013-31-7 |
|---|---|
Formule moléculaire |
C7H13NO5 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
5-(carboxymethylamino)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C7H13NO5/c9-5(1-2-6(10)11)3-8-4-7(12)13/h5,8-9H,1-4H2,(H,10,11)(H,12,13) |
Clé InChI |
PEJGQBHGGAOQOQ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(CNCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


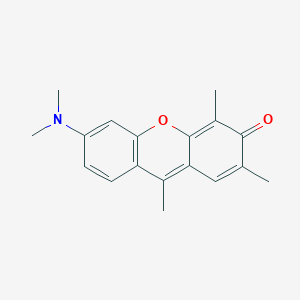

![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
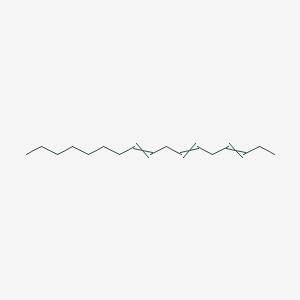
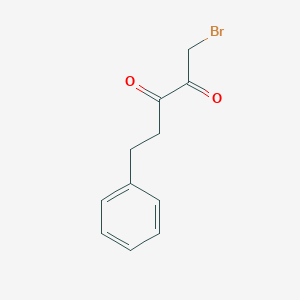
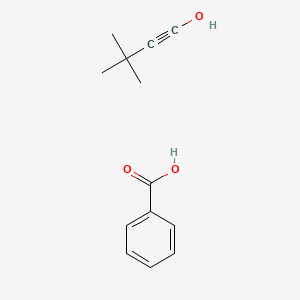
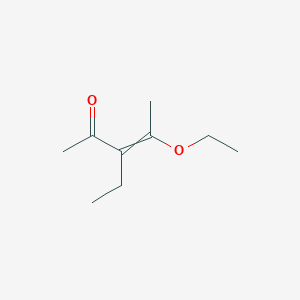
![1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane](/img/structure/B14321979.png)
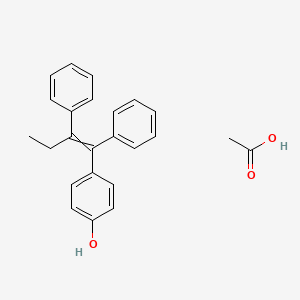
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
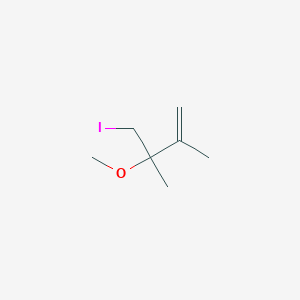
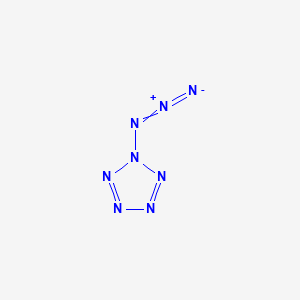
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
